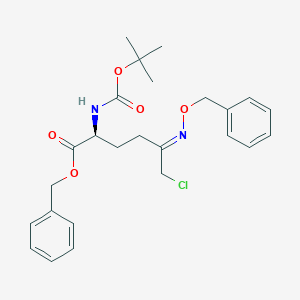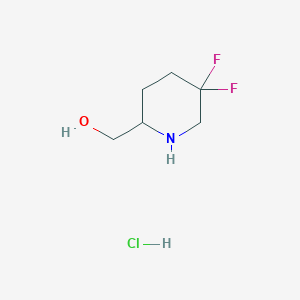
Methyl 2-iodo-5-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-iodo-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1261678-48-1 . It has a molecular weight of 330.05 .
Physical And Chemical Properties Analysis
“Methyl 2-iodo-5-(trifluoromethyl)benzoate” has a molecular weight of 330.05 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Acaricide Development : A related compound, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, demonstrates utility in developing novel acaricides (Kimura & Hourai, 2005).
Pharmaceutical Synthesis : The trifluoromethyl group is crucial in synthesizing trifluoromethylated nucleosides, which are significant in pharmaceutical applications as anticancer and antiviral agents (Mangla, Sanghvi, & Prasad, 2021).
Catalytic Processes : Research shows the use of methyltrioxorhenium as a catalyst for electrophilic trifluoromethylation of aromatic compounds, highlighting the role of trifluoromethylated compounds in catalytic reactions (Mejía & Togni, 2012).
Protoporphyrinogen IX Oxidase Inhibition : Certain trifluoromethyl-substituted compounds, like Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, serve as protoporphyrinogen IX oxidase inhibitors (Li et al., 2005).
Chemical Hydrolysis and Saponification : Studies on methyl benzoates, including derivatives with trifluoromethyl groups, offer insights into hydrolysis and saponification reactions, important in organic chemistry (Alemán, Boix, & Poliakoff, 1999).
Synthesis of Pyranone Derivatives : Methyl 2-iodo-5-(trifluoromethyl)benzoate is relevant in the synthesis of pyranone derivatives, showcasing its utility in complex organic synthesis processes (Biagetti et al., 2002).
Friedel–Crafts Acylation : The compound plays a role in Friedel–Crafts acylation reactions, a key method in forming carbon-carbon bonds in organic chemistry (Hwang, Prakash, & Olah, 2000).
Selective Lithiation and Substitution : Research includes the selective lithiation and subsequent electrophilic substitution of trifluoromethyl-substituted compounds, highlighting their role in synthetic organic chemistry (Schlosser, Porwisiak, & Mongin, 1998).
Solid Phase Synthesis of RNA and DNA-RNA Mixtures : The compound's derivatives are used in the selective 2'-benzoylation of protected ribonucleosides, crucial for the solid phase synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).
Trifluoromethoxylation Reagent Development : Trifluoromethyl benzoate, a related compound, is developed as a versatile trifluoromethoxylation reagent, demonstrating the importance of trifluoromethyl derivatives in synthetic chemistry (Zhou et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-iodo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKERJVZDLDFKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodo-5-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)
